molecular formula C22H27N3O4 B4888900 4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide

Cat. No.: B4888900
M. Wt: 397.5 g/mol
InChI Key: WEAFNNHVOBLEDO-UHFFFAOYSA-N
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Description

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxy group and a piperidinyl-oxy substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methyl-2-aminomethylpyridine to yield the benzamide intermediate.

    Introduction of the Piperidinyl-oxy Group: The benzamide intermediate is then reacted with 1-acetylpiperidin-4-ol under basic conditions to introduce the piperidinyl-oxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Formation of 4-(1-acetylpiperidin-4-yl)oxy-3-hydroxy-N-[(3-methylpyridin-2-yl)methyl]benzamide.

    Reduction: Formation of 4-(1-hydroxypiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-15-5-4-10-23-19(15)14-24-22(27)17-6-7-20(21(13-17)28-3)29-18-8-11-25(12-9-18)16(2)26/h4-7,10,13,18H,8-9,11-12,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAFNNHVOBLEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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